molecular formula C9H9IO2 B1529283 3-(3-Iodophenoxy)propanal CAS No. 1342704-88-4

3-(3-Iodophenoxy)propanal

Cat. No.: B1529283
CAS No.: 1342704-88-4
M. Wt: 276.07 g/mol
InChI Key: YFDOLHCBZIJZQT-UHFFFAOYSA-N
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Description

3-(3-Iodophenoxy)propanal is a chemical compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of 3-propanal derivatives, which includes this compound, can be achieved through a five-step process from aldehydes . The process involves a Knoevenagel condensation of aldehydes with Meldrum’s acid to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation, generate the corresponding 3-propanoic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanal group attached to an iodophenyl group via an ether linkage . This structure contributes to its unique physical and chemical properties .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 340.3±22.0 °C and a predicted density of 1.664±0.06 g/cm3 .

Scientific Research Applications

1. Catalysis and Organic Synthesis

3-(3-Iodophenoxy)propanal plays a significant role in catalysis and organic synthesis. For instance, it is utilized in palladium-catalyzed carbonylation reactions. These reactions are crucial for producing esters and amides, demonstrating the compound's versatility in synthesizing various organic molecules (Xu & Alper, 2014).

2. Material Science and Nanotechnology

In the field of material science, this compound is involved in synthesizing novel metal-free and metallophthalocyanines. These materials have applications in areas like photovoltaics and electronics due to their unique electronic properties (Acar et al., 2012).

3. Environmental Chemistry

In environmental chemistry, this compound is used in the development of selective sensors for iodide detection. Such sensors are vital for monitoring environmental pollutants and have significant implications in environmental protection and safety (Ghaedi et al., 2015).

4. Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are used for the synthesis of various drug molecules. These compounds are essential for developing new medications and understanding drug interactions (Ohmomo et al., 1991).

5. Analytical Chemistry

This compound is crucial in analytical chemistry, particularly in the synthesis of selective ligands for beta-adrenergic receptor studies. This application is significant for understanding various physiological processes and developing targeted therapies (Bobik et al., 1977).

Safety and Hazards

3-(3-Iodophenoxy)propanal is a highly flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(3-iodophenoxy)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-5,7H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDOLHCBZIJZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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